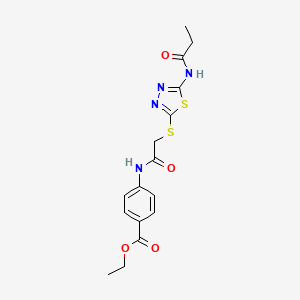

Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propionamido group at the 5-position. The thiadiazole ring is connected via a thioether bridge to an acetamido group, which is further linked to a para-substituted ethyl benzoate ester. This structural architecture combines multiple pharmacophores: the 1,3,4-thiadiazole moiety is known for its bioactivity , the thioether linkage enhances metabolic stability, and the benzoate ester may improve lipophilicity and bioavailability. The compound’s synthesis likely involves sequential nucleophilic substitutions and coupling reactions, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

ethyl 4-[[2-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S2/c1-3-12(21)18-15-19-20-16(26-15)25-9-13(22)17-11-7-5-10(6-8-11)14(23)24-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,22)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXOZDJJRHVVPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole core. This can be achieved through the reaction of appropriate precursors such as 5-propionamido-1,3,4-thiadiazole with thioacetamide under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medicinal applications include its use as a drug precursor or in the development of therapeutic agents. Its biological activity may be explored for treating various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring and benzoate ester group may play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, and biological activities. Key comparisons are outlined below:

Structural Analogues

Structural Insights from Crystallography

The crystal structure of N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide reveals a planar thiadiazole-acetamido unit with intramolecular S···O hypervalent interactions (2.625 Å), stabilizing the conformation .

Biological Activity

Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound belonging to the class of thiadiazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Structural Overview

The compound features a thiadiazole ring connected to an ethyl benzoate moiety through an acetamido group. The structural formula can be represented as follows:

This unique arrangement allows for diverse interactions within biological systems, enhancing its potential as a therapeutic agent compared to other similar compounds.

Antimicrobial Activity

Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has been investigated for its antimicrobial properties. The presence of the thiadiazole ring is significant as it is known for various biological activities, including:

- Bacterial Inhibition : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with essential metabolic pathways or structural integrity of bacterial cells.

- Fungal Activity : Research indicates that related thiadiazole compounds exhibit antifungal properties by disrupting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Anticancer Activity

The compound has also been evaluated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:

- Enzyme Inhibition : Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate may target specific enzymes involved in cancer cell metabolism, leading to reduced cell viability. For instance, it has been shown to interact with dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

- Cell Cycle Arrest : Some studies indicate that this compound can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating.

The synthesis of Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves several key steps:

- Preparation of Thiadiazole Core : This involves the reaction of 5-propionamido-1,3,4-thiadiazole with thioacetamide under controlled conditions.

- Formation of Ethyl Benzoate : The ethyl ester is synthesized using standard esterification techniques.

- Coupling Reaction : The final compound is formed through a coupling reaction between the thiadiazole derivative and the ethyl benzoate.

Case Studies and Research Findings

Several studies have documented the biological activity of related thiadiazole derivatives:

Q & A

Basic: What are the standard synthetic routes for synthesizing Ethyl 4-(2-((5-propionamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, and how is reaction progress monitored?

Methodological Answer:

The compound is synthesized via multi-step reactions involving:

Coupling Reactions : Activation of carboxylic acids (e.g., using DCC/HOBt) to form amide bonds, as seen in the synthesis of analogous thiadiazolyl derivatives .

Thioether Formation : Reaction of thiol-containing intermediates (e.g., 5-propionamido-1,3,4-thiadiazol-2-thiol) with halogenated acetamides under basic conditions (e.g., K₂CO₃ in acetone) .

Esterification : Introduction of the ethyl benzoate moiety via esterification reactions .

Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with Rf values and solvent systems (e.g., ethyl acetate/hexane) optimized for resolution .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- FT-IR Spectroscopy : To confirm functional groups (e.g., amide C=O at ~1650 cm⁻¹, thioether C-S at ~680 cm⁻¹) .

- ¹H-NMR : For structural validation (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.2–8.0 ppm) .

- Elemental Microanalysis : To verify purity and stoichiometry (e.g., %C, %N within ±0.4% of theoretical values) .

- Melting Point Analysis : Consistency with literature values indicates purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

Key optimization strategies:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency by stabilizing intermediates .

- Temperature Control : Cooling reactions to -10°C minimizes side reactions during exothermic steps .

- Catalyst Use : Employing HOBt/DCC for amide bond formation reduces racemization and improves yields (e.g., 70% yield achieved in analogous syntheses) .

- Reaction Time : Extended reflux durations (e.g., 16 hours for cyclization steps) ensure complete conversion .

Advanced: How should researchers resolve contradictions between elemental analysis and spectral data?

Methodological Answer:

Cross-Validation : Repeat analyses using alternative techniques (e.g., HRMS for molecular weight confirmation if elemental analysis deviates) .

Impurity Profiling : Use HPLC or GC-MS to identify unreacted starting materials or byproducts .

Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if spectral ambiguities persist .

Advanced: What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., glutaminase enzymes, as seen with structurally similar bis-thiadiazoles like BPTES) .

- QSAR Modeling : Correlate substituent effects (e.g., propionamido vs. phenylacetamido groups) with activity using descriptors like logP and polar surface area .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations for enzyme-inhibitor complexes) .

Advanced: How can derivatives of this compound be designed to enhance pharmacokinetic properties?

Methodological Answer:

- Bioisosteric Replacement : Substitute the ethyl benzoate group with methyl or tert-butyl esters to modulate lipophilicity .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .

- Metabolic Stability : Incorporate fluorine atoms at strategic positions to block cytochrome P450-mediated degradation .

Advanced: How can the compound’s potential as a glutaminase inhibitor be assessed experimentally?

Methodological Answer:

Enzyme Assays : Measure inhibition of recombinant glutaminase (GLS1) using a glutamate dehydrogenase-coupled assay .

Cellular Models : Test cytotoxicity in glutamine-addicted cancer cell lines (e.g., MDA-MB-231) with/without glutamine supplementation .

Comparative Studies : Benchmark against known inhibitors (e.g., CB-839) to evaluate potency (IC₅₀) and selectivity .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.